(4E)-4-[2-(3-Chloro-2-methylphenyl)hydrazin-1-ylidene]-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
Description
(4E)-4-[2-(3-Chloro-2-methylphenyl)hydrazin-1-ylidene]-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with a unique structure that includes a hydrazone linkage and multiple aromatic rings
Properties
IUPAC Name |
4-[(3-chloro-2-methylphenyl)diazenyl]-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O3/c1-14-18(23)8-5-9-19(14)24-25-21-20(15-10-12-17(13-11-15)28(30)31)26-27(22(21)29)16-6-3-2-4-7-16/h2-13,26H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMKNVNZMNYNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(3-Chloro-2-methylphenyl)hydrazin-1-ylidene]-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 3-chloro-2-methylphenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(3-Chloro-2-methylphenyl)hydrazin-1-ylidene]-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
